

Author: BenchChem Technical Support Team. Date: December 2025

Role of isoamyl decanoate in food aroma

Compound of Interest

Compound Name: Isoamyl decanoate

Cat. No.: B1672213

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An In-depth Technical Guide on the Role of Isoamyl Decanoate in Food Aroma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl decanoate (also known as isopentyl decanoate or isoamyl caprate) is a fatty acid ester that contributes to the characteristic aroma profiles of a variety of fruits and fermented beverages.[1][2] Chemically, it is the ester formed from isoamyl alcohol and decanoic acid. Its aroma is generally described as waxy, fruity, and sweet, with nuances of banana, cognac, and green notes.[3] This technical guide provides a comprehensive overview of the physicochemical properties, sensory characteristics, natural occurrence, biosynthesis, and analytical and synthetic protocols related to **isoamyl decanoate**, tailored for researchers in food science and related fields.

Physicochemical Properties

Isoamyl decanoate is a colorless to pale yellow liquid with low viscosity. It is characterized by its relatively low boiling point and solubility in organic solvents, while being less soluble in water due to its hydrophobic nature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Isoamyl Decanoate



Property	Value	References
Molecular Formula	C15H30O2	
Molecular Weight	242.40 g/mol	_
CAS Number	2306-91-4	
Appearance	Colorless to pale yellow clear liquid	
Boiling Point	286.00 to 287.00 °C @ 760.00 mm Hg	-
Specific Gravity	0.85600 to 0.86600 @ 25.00 °C	-
Refractive Index	1.42900 to 1.43600 @ 20.00 °C	
Flash Point	> 100.00 °C	_
Solubility in Water	0.134 mg/L @ 25 °C (estimated)	
Solubility in Organic Solvents	Soluble in ethanol and other organic solvents	-
XLogP3-AA	5.9	-

Sensory Profile and Quantitative Aroma Data

The aroma of **isoamyl decanoate** is complex and contributes significantly to the sensory experience of various foods. Its organoleptic properties are detailed in Table 2.

Table 2: Sensory Profile of Isoamyl Decanoate



Attribute	Descriptors	References
Odor	Waxy, fruity, sweet, with notes of banana, cognac, and green. Some sources also describe it as having brandy, rum, and coconut nuances.	
Flavor	Waxy, fruity, with notes of banana, green, creamy, cheesy, and fatty.	_

Odor and Flavor Thresholds

Specific odor and flavor threshold values for **isoamyl decanoate** are not readily available in the current literature. However, for the structurally related and well-studied flavor compound, isoamyl acetate, the flavor threshold in alcoholic beverages is reported to be in the range of 0.5 to 10 mg/L. This information can provide a general context for the potency of isoamyl esters, though direct experimental determination for **isoamyl decanoate** is required for accurate assessment.

Natural Occurrence and Usage Levels

Isoamyl decanoate is a natural constituent of several fruits and fermented products. Its presence has been identified in apples, bananas, beer, brandy, and wine. While its presence is confirmed, quantitative data on its concentration in these food items are scarce in the literature. One study noted the production of 3-methylbutyl decanoate in Fenjiao banana fruit during the later stages of ripening, although specific concentrations were not provided.

In the food industry, **isoamyl decanoate** is used as a flavoring agent. Recommended usage levels in various food categories are provided in Table 3.

Table 3: Recommended Usage Levels of Isoamyl Decanoate in Food Categories



Food Category	Average Usage (mg/kg)	Maximum Usage (mg/kg)
Dairy products (excluding category 02.0)	7.0	50.0
Fats and oils	5.0	25.0
Edible ices	10.0	50.0
Processed fruit	7.0	35.0
Confectionery	10.0	50.0
Bakery wares	10.0	50.0
Meat and meat products	2.0	10.0
Fish and fish products	2.0	10.0
Non-alcoholic beverages	5.0	50.0
Alcoholic beverages	10.0	100.0
Data sourced from The Good Scents Company, referencing European Food Safety Authority (EFSA) usage levels.		

Biosynthesis of Isoamyl Decanoate in Plants

The biosynthesis of **isoamyl decanoate** in plants involves the convergence of two distinct metabolic pathways: the formation of isoamyl alcohol and the synthesis of decanoic acid, followed by their esterification.

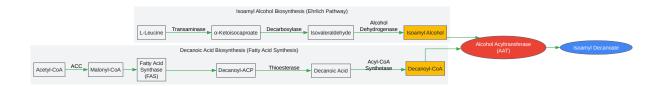
Biosynthesis of Precursors

- Isoamyl Alcohol: This branched-chain alcohol is primarily derived from the catabolism of the amino acid L-leucine via the Ehrlich pathway. This pathway involves a series of enzymatic reactions, including transamination, decarboxylation, and reduction.
- Decanoic Acid (Capric Acid): This medium-chain fatty acid is synthesized in the plastids through the fatty acid synthesis (FAS) pathway, starting from acetyl-CoA.



Esterification

The final step in the formation of **isoamyl decanoate** is the esterification of isoamyl alcohol with decanoyl-CoA (the activated form of decanoic acid). This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). AATs exhibit broad substrate specificity, enabling them to utilize a variety of alcohols and acyl-CoAs to produce a diverse array of esters. The overall biosynthetic pathway is illustrated in the following diagram.



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Biosynthesis of Isoamyl Decanoate

Experimental Protocols

Analysis of Isoamyl Decanoate in a Food Matrix by HS-SPME-GC-MS

This protocol provides a general methodology for the quantitative analysis of **isoamyl decanoate** in a fruit matrix. Optimization of parameters is crucial for specific applications.

Objective: To extract, identify, and quantify **isoamyl decanoate** from a fruit sample.

Materials:

Fruit sample



- Sodium chloride (NaCl)
- Internal standard (e.g., a deuterated analog or a structurally similar ester not present in the sample)
- Deionized water
- SPME fiber assembly (e.g., DVB/CAR/PDMS)
- 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
- Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

- Sample Preparation:
 - Homogenize the fruit sample.
 - Weigh a precise amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.
 - Add a known amount of internal standard.
 - Add a saturated NaCl solution to enhance the release of volatile compounds.
 - Immediately seal the vial.
- Headspace Solid-Phase Microextraction (HS-SPME):
 - Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with agitation to allow for equilibration of volatiles in the headspace.
 - Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
 - Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) for a few minutes.

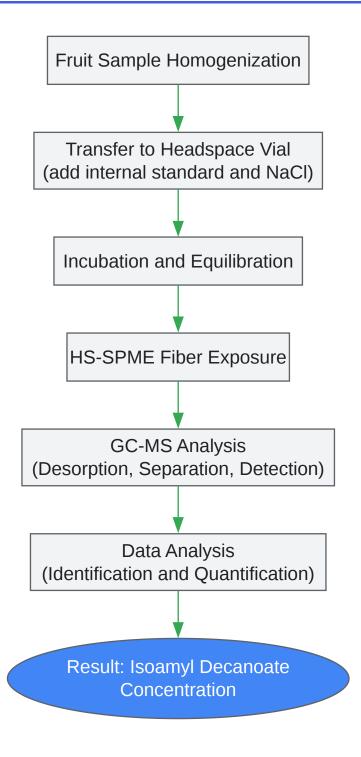


- Separate the compounds on a suitable capillary column (e.g., DB-5ms). A typical oven temperature program starts at a low temperature (e.g., 40 °C), ramps up to a high temperature (e.g., 250 °C), and holds for a period to ensure elution of all compounds.
- The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Quantification:

- Identify isoamyl decanoate by comparing its mass spectrum and retention time with that
 of an authentic standard.
- Quantify the concentration of isoamyl decanoate by creating a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.





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HS-SPME-GC-MS Analytical Workflow

Enzymatic Synthesis of Isoamyl Decanoate

This protocol outlines a general procedure for the lipase-catalyzed synthesis of **isoamyl decanoate**.

Foundational & Exploratory





Objective: To synthesize **isoamyl decanoate** from isoamyl alcohol and decanoic acid using an immobilized lipase.

Materials:

- Isoamyl alcohol
- Decanoic acid
- Immobilized lipase (e.g., Novozym 435)
- Organic solvent (e.g., hexane or a solvent-free system)
- Molecular sieves (to remove water)
- Shaking incubator
- Rotary evaporator
- · Silica gel for column chromatography

Procedure:

- · Reaction Setup:
 - In a reaction vessel, combine isoamyl alcohol and decanoic acid in a specific molar ratio (e.g., 1:1 or with an excess of one reactant).
 - Add the organic solvent (if not a solvent-free system) and molecular sieves.
 - Add the immobilized lipase (e.g., 1-10% w/w of substrates).
- · Esterification Reaction:
 - Incubate the mixture at a controlled temperature (e.g., 40-60 °C) in a shaking incubator for a specified duration (e.g., 24-72 hours).
 - Monitor the reaction progress by taking small aliquots at different time points and analyzing them by GC.

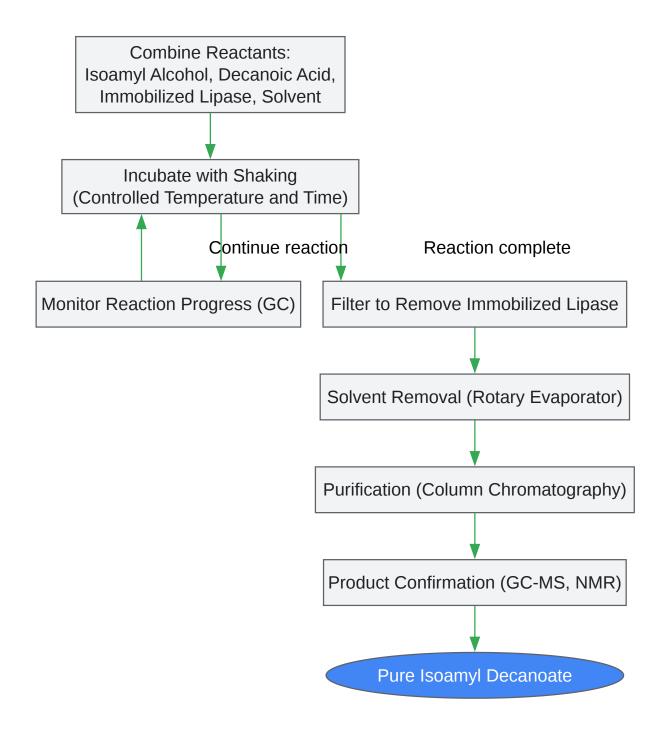






- · Product Recovery and Purification:
 - Once the reaction reaches equilibrium or the desired conversion, stop the reaction and separate the immobilized enzyme by filtration.
 - Remove the solvent using a rotary evaporator.
 - Purify the resulting isoamyl decanoate from unreacted substrates and by-products using silica gel column chromatography.
- Product Confirmation:
 - Confirm the identity and purity of the synthesized isoamyl decanoate using techniques such as GC-MS and NMR spectroscopy.





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Enzymatic Synthesis Workflow

Conclusion

Isoamyl decanoate is a significant contributor to the aroma of many important food products, imparting desirable fruity and waxy notes. Understanding its chemical nature, sensory



properties, and biosynthesis is crucial for food scientists and flavor chemists. While its presence in various foods is established, a notable gap exists in the literature regarding its quantitative occurrence and specific sensory thresholds. The provided experimental protocols for analysis and synthesis offer a foundational approach for further research into this important aroma compound. Future studies focusing on quantitative analysis in different food matrices and the characterization of the specific enzymes involved in its biosynthesis will further elucidate its role in food aroma.

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- To cite this document: BenchChem. [Role of isoamyl decanoate in food aroma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672213#role-of-isoamyl-decanoate-in-food-aroma]

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